molecular formula C22H22N4O2 B7709857 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide

Cat. No. B7709857
M. Wt: 374.4 g/mol
InChI Key: RXUYDOSIKPUAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective angiotensin II type 2 receptor (AT2R) antagonist that has shown promising results in preclinical studies.

Mechanism of Action

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide acts as a selective antagonist of the AT2R, which is involved in the regulation of pain sensation and inflammation. By blocking the AT2R, N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide can reduce pain signaling and inflammation in the body.
Biochemical and Physiological Effects
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in pain behavior and inflammation, as well as changes in the expression of genes involved in pain signaling and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide in lab experiments is its selectivity for the AT2R, which allows for targeted inhibition of pain signaling without affecting other physiological processes. However, its limited solubility and stability can pose challenges for its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide. These include further studies of its efficacy and safety in clinical trials, as well as investigations into its potential use in combination with other pain medications. Additionally, research on the mechanisms underlying its effects on pain signaling and inflammation could lead to the development of new treatments for chronic pain.

Synthesis Methods

The synthesis of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide involves several steps, including the preparation of the pyrazolo[3,4-b]quinoline intermediate and the coupling of the tolyloxyacetamide group. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential use in the treatment of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. Preclinical studies have demonstrated its efficacy in reducing pain without causing significant side effects.

properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-4-26-22-18(12-16-9-6-8-15(3)20(16)24-22)21(25-26)23-19(27)13-28-17-10-5-7-14(2)11-17/h5-12H,4,13H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUYDOSIKPUAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)COC4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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